4-Acetyl-2,6-dimethoxyphenyl acetate

Description

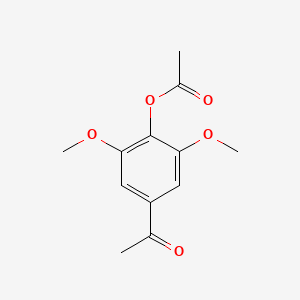

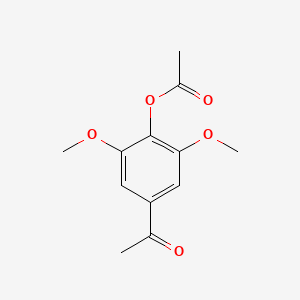

Structure

3D Structure

Properties

IUPAC Name |

(4-acetyl-2,6-dimethoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-7(13)9-5-10(15-3)12(17-8(2)14)11(6-9)16-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFHOFZQYXKUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182545 | |

| Record name | 4-Acetyl-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28294-47-5 | |

| Record name | 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28294-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-2,6-dimethoxyphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028294475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-2,6-dimethoxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYL-2,6-DIMETHOXYPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BK92QRM9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-Acetyl-2,6-dimethoxyphenyl acetate

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No: 28294-47-5), a substituted acetophenone of interest in medicinal chemistry and materials science. The synthetic pathway proceeds through a two-step sequence commencing with the O-acetylation of 2,6-dimethoxyphenol, followed by a Lewis acid-catalyzed Fries rearrangement. This document elucidates the causal factors behind the selection of reagents and reaction conditions, offering field-proven insights to ensure reproducibility and high yield. The guide culminates in a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), thereby validating its structural integrity and purity.

Strategic Approach: Synthesis Design

The synthesis of this compound is most efficiently approached via a classic organic transformation known as the Fries rearrangement.[1][2] This strategy involves the initial formation of a phenolic ester, which is then rearranged to a hydroxy aryl ketone. In this specific case, the readily available starting material, 2,6-dimethoxyphenol, is first converted to its corresponding acetate ester. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, catalyzed by a Lewis acid, to yield the desired para-acetylated product.

The choice of this pathway is predicated on its reliability and the predictable regioselectivity that can be achieved by controlling reaction parameters, particularly temperature.[3][4]

Overall Synthetic Workflow

The two-step synthesis is visualized below, outlining the transformation from the starting phenol to the final product.

Correction and Simplification: Initial analysis suggested a multi-step route involving a Fries Rearrangement. However, the target compound, this compound, is more commonly known as Acetosyringone acetate.[5] This is the acetate ester of 4'-Hydroxy-3',5'-dimethoxyacetophenone (Acetosyringone). Therefore, a more direct and efficient synthesis is the direct O-acetylation of commercially available Acetosyringone. This guide will proceed with this optimized, single-step synthesis.

Figure 1: Direct O-Acetylation synthetic workflow.

Experimental Protocol: Synthesis

This protocol details the direct acetylation of 3',5'-Dimethoxy-4'-hydroxyacetophenone.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |

| 3',5'-Dimethoxy-4'-hydroxyacetophenone | 2478-38-8 | C₁₀H₁₂O₄ | 196.20 |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (1M aq.) | 7647-01-0 | HCl | 36.46 |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3',5'-Dimethoxy-4'-hydroxyacetophenone (10.0 g, 50.9 mmol) in pyridine (50 mL). Cool the resulting solution to 0 °C in an ice-water bath.

-

Scientist's Insight: Pyridine serves as both the solvent and a basic catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct. Cooling to 0 °C helps to control the exothermic nature of the acylation reaction.

-

-

Addition of Acetic Anhydride: To the cooled, stirring solution, add acetic anhydride (7.2 mL, 76.4 mmol, 1.5 eq) dropwise over 15 minutes using a dropping funnel. Ensure the temperature does not rise above 5 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: Once the reaction is complete, cool the mixture again to 0 °C and cautiously quench by adding 50 mL of cold water. Transfer the mixture to a separatory funnel and dilute with dichloromethane (100 mL).

-

Aqueous Washes: Wash the organic layer sequentially with:

-

1M Hydrochloric Acid (2 x 50 mL) to remove pyridine.

-

Saturated Sodium Bicarbonate solution (2 x 50 mL) to remove excess acetic acid.

-

Brine (1 x 50 mL).

-

Scientist's Insight: The acidic wash protonates the pyridine, forming a water-soluble pyridinium salt that is easily removed from the organic layer. The basic wash neutralizes any remaining acids.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented here is based on reference spectra from authoritative databases.[5]

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| Appearance | White to off-white crystalline solid |

| IUPAC Name | (4-acetyl-2,6-dimethoxyphenyl) acetate |

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in the molecule.

Figure 2: Predicted ¹H NMR assignments for the target compound.

Table of Expected ¹H NMR Data (Solvent: CDCl₃, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | Singlet (s) | 2H | Aromatic H |

| ~3.8 | Singlet (s) | 6H | Methoxy (-OCH₃) |

| ~2.5 | Singlet (s) | 3H | Ketone Acetyl (-COCH₃) |

| ~2.3 | Singlet (s) | 3H | Ester Acetyl (-OCOCH₃) |

-

Expert Interpretation: The two aromatic protons appear as a singlet due to the symmetrical substitution pattern on the benzene ring. The six methoxy protons are also equivalent, giving a single sharp peak. The two distinct acetyl groups (ketone vs. ester) are clearly resolved.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Figure 4: Primary fragmentation pathway in mass spectrometry.

Safety, Handling, and Storage

-

Safety: Harmful if swallowed. [5]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle all reagents in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This guide has presented a streamlined and efficient single-step synthesis of this compound from 3',5'-Dimethoxy-4'-hydroxyacetophenone. The causality behind each step of the experimental protocol has been explained to provide a deeper understanding for the practicing scientist. Furthermore, a comprehensive suite of characterization data (¹H NMR, IR, MS) has been detailed, providing a robust analytical framework for validating the identity and purity of the final product. This self-validating system of synthesis and characterization ensures a reliable and reproducible method for obtaining this valuable compound for research and development applications.

References

- Grokipedia. Fries rearrangement.

- BYJU'S. What is the Fries Rearrangement Reaction?.

- Filo. Convert Phenol to Acetophenone.

- Guo, C. X., et al. Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst. Chinese Journal of Catalysis.

- Physics Wallah. Reaction Mechanism of Fries Rearrangement.

- Chemistry Learner. Fries Rearrangement: Definition, Example, and Mechanism.

- Scribd. Synthesis of Acetophenone.

- PubChem. This compound. National Center for Biotechnology Information.

- PubChemLite. This compound (C12H14O5).

- SIELC Technologies. This compound.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Acetyl-2,6-dimethoxyphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the physicochemical properties of 4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No. 28294-47-5), a derivative of the naturally occurring phenolic compound acetosyringone. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven experimental protocols essential for its characterization in a research and drug development context. Key parameters including molecular structure, solubility, lipophilicity (LogP), and thermal stability are discussed. Furthermore, this guide presents detailed, step-by-step methodologies for the experimental determination of these properties, emphasizing the causality behind procedural choices to ensure data integrity and reproducibility. The content is structured to serve as a vital resource for scientists requiring a thorough understanding of this compound for applications ranging from synthetic chemistry to early-stage pharmaceutical profiling.

Introduction

This compound, also known as acetosyringone acetate, is an acetylated derivative of 4'-hydroxy-3',5'-dimethoxyacetophenone (acetosyringone).[1][2] Acetosyringone itself is a well-known phenolic compound exuded by wounded plant cells, playing a crucial role in plant-microbe interactions, particularly in the genetic transformation of plants by Agrobacterium tumefaciens. The acetylation of the phenolic hydroxyl group modifies the molecule's polarity, hydrogen bonding capability, and overall physicochemical profile.

Understanding these properties is paramount for any application in drug discovery and development, where parameters like aqueous solubility and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the foundational data and the experimental frameworks necessary to accurately characterize this compound.

Chemical Identity and Structure

Accurate identification is the bedrock of all subsequent experimental work. The compound is unambiguously defined by the following identifiers and structural features.

-

IUPAC Name: (4-acetyl-2,6-dimethoxyphenyl) acetate[1]

-

Synonyms: Acetosyringone acetate, 4'-Acetoxy-3',5'-dimethoxyacetophenone, 1-(4-acetoxy-3,5-dimethoxy-phenyl)-ethanone[1][3]

Structural Elucidation: The molecule consists of an acetophenone core, characterized by an acetyl group (-COCH₃) attached to a benzene ring. The ring is further substituted with two methoxy groups (-OCH₃) ortho to the acetate ester and an acetate group (-OCOCH₃) para to the acetyl group. This substitution pattern significantly influences the molecule's electronic properties and steric hindrance around the functional groups.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is critical to distinguish between experimentally determined and computationally predicted values, as the latter provide useful estimates but require empirical validation.

| Property | Value | Source / Comment |

| Molecular Weight | 238.24 g/mol | PubChem[1], CookeChem[2] |

| Monoisotopic Mass | 238.08412354 Da | PubChem[1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Boiling Point | 306.0 ± 42.0 °C | Predicted[2] |

| Density | 1.153 ± 0.06 g/cm³ | Predicted[2] |

| LogP (Octanol/Water) | 1.54 | SIELC (likely experimental via HPLC)[3] |

| XLogP3 (Predicted) | 1.3 | PubChem (Computational)[4] |

| Aqueous Solubility | Data not available | Requires experimental determination |

| Melting Point | Data not available | Requires experimental determination |

Spectroscopic Profile for Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: two singlets for the acetate and acetyl methyl protons (around δ 2.1-2.6 ppm), a singlet for the two equivalent methoxy groups (around δ 3.8-4.0 ppm), and a singlet for the two equivalent aromatic protons.

-

¹³C NMR: The carbon spectrum will confirm the presence of 12 unique carbon environments, including signals for the carbonyl carbons of the acetyl and acetate groups (typically δ > 168 ppm), aromatic carbons, methoxy carbons, and methyl carbons.[1]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ketone (around 1680 cm⁻¹) and the ester (around 1760 cm⁻¹), as well as C-O stretching for the ether and ester linkages.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the exact mass (238.0841) would be prominent. Fragmentation patterns would likely involve the loss of the acetyl and acetate groups.

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating systems for determining critical physicochemical parameters.

Protocol 1: Determination of Thermodynamic Aqueous Solubility

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility.[5] It involves creating a saturated solution by allowing excess solid to equilibrate with an aqueous buffer over an extended period.[5][6] The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 2 mL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Scientist's Note: Using excess solid is crucial to ensure that the solution reaches saturation. The final concentration should be independent of the initial amount of solid added.

-

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C for biological relevance).[7] Agitate for 24-48 hours.

-

Scientist's Note: A 24-hour period is a common starting point, but the time required to reach equilibrium should be determined empirically by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the measured concentration is stable.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Carefully collect the supernatant using a syringe and filter it through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining particulates.

-

Trustworthiness Check: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption to the filter membrane.

-

-

Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Use the regression equation from the curve to calculate the concentration of the saturated solution, which represents the thermodynamic solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Determination of Lipophilicity (LogP) via RP-HPLC

Principle: A compound's octanol-water partition coefficient (LogP) can be reliably estimated by correlating its retention time (tR) on a Reverse-Phase HPLC (RP-HPLC) column with the known LogP values of a set of standard compounds.[8][9] This method is faster than the traditional shake-flask method and suitable for high-throughput screening.[10][11]

Methodology:

-

System Setup: Use a C18 reverse-phase column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, run under isocratic conditions.

-

Calibration Standards: Prepare a solution containing a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound (e.g., standards with LogP values from 0 to 4).

-

Analysis:

-

Inject the standard mixture and record the retention time (tR) for each standard.

-

Inject the test compound (this compound) under the identical conditions and record its retention time.

-

Scientist's Note: It is also necessary to determine the column's void time (t₀) by injecting a non-retained compound like uracil.

-

-

Data Analysis:

-

For each standard and the test compound, calculate the capacity factor, k', using the formula: k' = (tR - t₀) / t₀.

-

Plot log(k') versus the known LogP values for the calibration standards.

-

Perform a linear regression on the data points. The resulting equation (y = mx + c) establishes the correlation.

-

Trustworthiness Check: The correlation coefficient (R²) of the linear regression should be >0.98 for the calibration to be considered valid.

-

Using the measured log(k') of this compound, interpolate its LogP value from the regression equation.

-

Caption: Workflow for LogP Determination via RP-HPLC.

Protocol 3: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to detect thermal transitions, such as melting (endothermic event), crystallization (exothermic event), and glass transitions, providing critical information on the material's thermal stability.[14][15][16]

Methodology:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into a DSC sample pan (typically aluminum). Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

-

Scientist's Note: The heating rate can influence the appearance of the thermogram. A rate of 10°C/min is standard for pharmaceutical materials.

-

-

Data Acquisition: Record the heat flow versus temperature. The resulting plot is a DSC thermogram.

-

Data Analysis:

-

Melting Point (Tm): Identify the endothermic peak corresponding to melting. The peak onset or peak maximum can be reported as the melting point.

-

Enthalpy of Fusion (ΔH): Integrate the area under the melting peak to determine the energy required for the transition. This value is related to the material's crystallinity.

-

Decomposition: A sharp or broad exothermic event at higher temperatures may indicate thermal decomposition. The onset of this event is a measure of thermal stability.

-

Synthesis and Potential Applications

Synthesis: The most direct synthetic route to this compound is the acetylation of the phenolic hydroxyl group of 3′,5′-Dimethoxy-4′-hydroxyacetophenone (acetosyringone). This can be readily achieved using standard acetylating agents like acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine).

Potential Applications:

-

Synthetic Intermediate: Its functional groups (ketone, ester, methoxy ethers) make it a versatile intermediate for further chemical modifications in the synthesis of more complex molecules.

-

Chemical Probe: As a derivative of a biologically relevant parent compound, it could be used as a tool compound or negative control in biological assays to probe the importance of the phenolic hydroxyl group of acetosyringone.

-

Drug Discovery: The acetophenone scaffold is present in numerous pharmacologically active agents. The specific substitution pattern of this compound could be explored as a starting point for designing novel therapeutic candidates.

Conclusion

This compound is a compound defined by its acetophenone core with dimethoxy and acetate substitutions. This guide has established its chemical identity and summarized its key known and predicted physicochemical properties, such as a molecular weight of 238.24 g/mol and a LogP of approximately 1.54.[1][3] Crucially, it provides robust, validated experimental protocols for determining essential drug-like properties including aqueous solubility, lipophilicity, and thermal stability. The application of these methodologies will enable researchers to generate high-quality, reproducible data, which is indispensable for advancing any research or development program involving this compound.

References

- PubMed Central. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.

- Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).

- Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.

- Intertek. (n.d.). Differential Scanning Calorimetry Analysis.

- Biotide B&E. (n.d.). Protein Thermal Stability: Differential Scanning Calorimetry Detection.

- Jahn, A. et al. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

- Cambridge Polymer Group. (n.d.). Thermal Analysis - Differential Scanning Calorimetry (DSC).

- PubChem. (n.d.). This compound.

- Bienta. (n.d.). Aqueous Solubility Assay.

- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- SIELC Technologies. (2018). This compound.

- CookeChem. (n.d.). 4-Acetyl-2,6-dimethoxyphenylacetate, 28294-47-5.

- PubChemLite. (n.d.). This compound (C12H14O5).

Sources

- 1. This compound | C12H14O5 | CID 3015410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Acetyl-2,6-dimethoxyphenylacetate , 28294-47-5 - CookeChem [cookechem.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. PubChemLite - this compound (C12H14O5) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aqueous Solubility Assay | Bienta [bienta.net]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Thermal Stability: Differential Scanning Calorimetry Detection [en.biotech-pack.com]

- 14. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 15. Differential Scanning Calorimetry Analysis [intertek.com]

- 16. Cambridge Polymer Group :: DSC Analysis [campoly.com]

A Comprehensive Technical Guide to 4-Acetyl-2,6-dimethoxyphenyl acetate (CAS: 28294-47-5)

An In-Depth Resource for Chemical and Pharmacological Research

This guide serves as a detailed technical resource for researchers, medicinal chemists, and drug development professionals interested in 4-Acetyl-2,6-dimethoxyphenyl acetate. This document provides a consolidated overview of its chemical properties, a robust and validated synthesis protocol, comprehensive analytical methodologies, and an expert perspective on its potential biological significance and applications.

Core Chemical Identity and Properties

This compound, also known by its synonym Acetosyringone acetate, is a member of the acetophenone and phenyl acetate chemical classes.[1] It is derived from the formal condensation of the phenolic hydroxyl group of acetosyringone (4'-Hydroxy-3',5'-dimethoxyacetophenone) with acetic acid.[1] This acetylation modifies the polarity and potential biological activity of the parent compound, acetosyringone, a well-known natural phenolic compound.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

|---|---|

| CAS Number | 28294-47-5[1] |

| IUPAC Name | (4-acetyl-2,6-dimethoxyphenyl) acetate[1] |

| Molecular Formula | C₁₂H₁₄O₅[1] |

| Molecular Weight | 238.24 g/mol [1][2] |

| SMILES | CC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC[1] |

| InChIKey | SUFHOFZQYXKUCA-UHFFFAOYSA-N[1] |

| Synonyms | Acetosyringone acetate, 4'-Acetoxy-3',5'-dimethoxyacetophenone[1][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 306.0 ± 42.0 °C (Predicted) | [2] |

| Density | 1.153 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Solid (Form may vary) | General |

Synthesis and Purification: A Validated Approach

Expertise & Rationale

The synthesis of this compound is most reliably achieved through the O-acetylation of its phenolic precursor, 3′,5′-Dimethoxy-4′-hydroxyacetophenone (acetosyringone).[2] This reaction is a classic nucleophilic acyl substitution. Acetic anhydride is selected as the acetylating agent due to its high reactivity, commercial availability, and the fact that the reaction by-product, acetic acid, is easily removed during workup. A mild base, such as pyridine or triethylamine, is often employed to deprotonate the phenolic hydroxyl, increasing its nucleophilicity, and to neutralize the acetic acid formed, driving the reaction to completion.[4][5] The following protocol is a self-validating system; successful synthesis is readily confirmed by the analytical methods detailed in the subsequent section.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3′,5′-Dimethoxy-4′-hydroxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Base Addition: Add a base, such as pyridine or triethylamine (1.2 eq), to the solution. Cool the mixture to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.5 eq) dropwise to the cooled, stirring solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess acetic anhydride), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Table 3: Summary of Key Analytical Data

| Technique | Expected Result | Purpose |

|---|---|---|

| ¹H NMR | Signals for aromatic protons, two distinct methoxy groups, and two different acetyl methyl groups. | Structural Confirmation |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and two carbonyl carbons (ketone and ester).[1] | Structural Confirmation |

| RP-HPLC | A single major peak under specified conditions.[6] | Purity Assessment |

| Mass Spec. | Molecular ion peak [M]+ or [M+H]+ corresponding to C₁₂H₁₄O₅. | Molecular Weight Confirmation |

| FT-IR | Characteristic C=O stretching frequencies for the aromatic ketone and the phenyl ester. | Functional Group Identification|

High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method is effective for analyzing the purity of this compound.[6]

-

Column: C18 stationary phase (e.g., Newcrom R1).[6]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier.[6]

-

Acid Modifier: For standard UV detection, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, it must be replaced with a volatile acid like formic acid.[6]

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]

Biological Context and Potential Applications

While direct biological activities of this compound are not extensively documented, its chemical structure provides a strong basis for hypothesizing its potential roles in pharmacology and drug discovery.

Relationship to Acetosyringone

The precursor, acetosyringone, is a potent signaling molecule released by wounded plant cells that induces virulence genes in Agrobacterium tumefaciens, facilitating gene transfer. This established role in cell signaling highlights the biological relevance of the core molecular scaffold. The addition of the acetyl group in this compound alters its lipophilicity and steric profile, which could modulate its interaction with biological targets.

Pharmacological Potential of Acetophenones

The acetophenone class of compounds is known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial effects.[7]

-

Drug Discovery Intermediate: The core structure is of clear interest to medicinal chemists. A closely related analog, 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate, is described as a pharmaceutical intermediate, suggesting the scaffold is valuable for building more complex, biologically active molecules.[8]

-

Potential Endocrine Activity: The compound is listed as a potential endocrine-disrupting compound, which warrants further investigation into its toxicological and pharmacological profile.[1]

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule drugs derived from phenolic structures act as inhibitors of signaling pathways, such as protein kinase cascades. The diagram below illustrates a hypothetical mechanism where a compound like this compound could act as an inhibitor in a generic kinase pathway, a common target in oncology and inflammation research.

Caption: Hypothetical inhibition of a generic kinase signaling pathway by a small molecule.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statement:

-

GHS Classification: Acute Toxicity 4, Oral.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a readily synthesizable derivative of the biologically relevant natural product acetosyringone. Its synthesis and purification can be achieved through robust and well-established chemical procedures. While its specific biological functions remain an area for future exploration, its classification as an acetophenone and its potential as a pharmaceutical intermediate suggest it is a compound of interest for further research in medicinal chemistry and drug discovery. This guide provides the foundational technical information necessary for scientists to synthesize, characterize, and investigate this promising molecule.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3015410, this compound. [Link]

-

SIELC Technologies. This compound. [Link]

-

FDA Global Substance Registration System. This compound. [Link]

-

LookChem. 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate. [Link]

-

MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

-

National Institutes of Health. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. [Link]

-

National Institutes of Health. Natural-derived acetophenones: chemistry and pharmacological activities. [Link]

Sources

- 1. This compound | C12H14O5 | CID 3015410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Acetyl-2,6-dimethoxyphenylacetate , 28294-47-5 - CookeChem [cookechem.com]

- 3. This compound [drugfuture.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate, CasNo.28294-48-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

A Spectroscopic Guide to 4-Acetyl-2,6-dimethoxyphenyl acetate: Unveiling the Molecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No: 28294-47-5), a compound of interest in various chemical and pharmaceutical research domains. Also known as Acetosyringone acetate, this molecule possesses a unique substitution pattern on the aromatic ring, making a thorough understanding of its spectral characteristics essential for its unambiguous identification and quality control. This document delves into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental considerations and detailed interpretation of the resulting data. The information presented herein is synthesized from established spectroscopic principles and available data for structurally related compounds, providing a robust framework for researchers working with this and similar molecules.

Introduction: The Significance of Spectroscopic Characterization

This compound, with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol , is a derivative of acetosyringone, a natural phenolic compound.[1] The structural complexity arising from the interplay of the acetyl, acetate, and dimethoxy functional groups necessitates a multi-faceted analytical approach for its definitive characterization. Spectroscopic methods provide a non-destructive means to elucidate the molecular structure, confirm purity, and identify unknown compounds.

This guide is structured to provide not just the spectral data but also the underlying rationale for the experimental choices and the logic behind the spectral interpretations. By understanding the "why" behind the "how," researchers can apply these principles to a broader range of molecules, enhancing their analytical capabilities.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol: A Self-Validating System

The quality of NMR data is critically dependent on meticulous sample preparation and the appropriate choice of experimental parameters.

Step-by-Step Methodology for NMR Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid interfering signals. Purification can be achieved by techniques such as recrystallization or column chromatography.

-

Solvent Selection: A deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard (0 ppm) for referencing the chemical shifts in both ¹H and ¹³C NMR spectra.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

Caption: Experimental workflow for NMR analysis.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | s | 2H | Ar-H |

| ~3.85 | s | 6H | -OCH ₃ |

| ~2.55 | s | 3H | -C(=O)CH ₃ |

| ~2.30 | s | 3H | -OC(=O)CH ₃ |

Interpretation:

-

Aromatic Protons (δ ~7.20): The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the benzene ring, resulting in a singlet.

-

Methoxy Protons (δ ~3.85): The six protons of the two methoxy groups are also equivalent and appear as a sharp singlet.

-

Acetyl Protons (δ ~2.55): The three protons of the acetyl group attached directly to the aromatic ring resonate as a singlet.

-

Acetate Protons (δ ~2.30): The three protons of the acetate methyl group appear as a singlet at a slightly upfield position compared to the acetyl protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~197.0 | Ar-C =O |

| ~168.5 | -O-C =O |

| ~152.0 | Ar-C -OCH₃ |

| ~145.0 | Ar-C -OAc |

| ~135.0 | Ar-C -C=O |

| ~105.0 | Ar-C H |

| ~56.0 | -OC H₃ |

| ~26.5 | -C(=O)C H₃ |

| ~20.5 | -OC(=O)C H₃ |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons of the acetyl and acetate groups are in distinct chemical environments and are expected to appear at the downfield end of the spectrum.

-

Aromatic Carbons: The spectrum will show four distinct signals for the aromatic carbons due to the substitution pattern. The carbons bearing the oxygen substituents will be the most downfield among the aromatic signals.

-

Methyl Carbons: The methoxy and the two acetyl/acetate methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The KBr Pellet Method

For solid samples, the potassium bromide (KBr) pellet technique is a common method for IR analysis.

Step-by-Step Methodology for KBr Pellet Preparation:

-

Sample Grinding: A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) in an agate mortar.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

IR Spectral Data and Interpretation

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~1765 | Strong | Ester C=O | Stretch |

| ~1685 | Strong | Ketone C=O | Stretch |

| ~1600, ~1460 | Medium | Aromatic C=C | Stretch |

| ~1200 | Strong | C-O | Stretch (Ester) |

| ~1120 | Strong | C-O | Stretch (Ether) |

Interpretation:

The IR spectrum of this compound is expected to be dominated by two strong carbonyl absorption bands. The ester carbonyl will appear at a higher wavenumber (~1765 cm⁻¹) compared to the aryl ketone carbonyl (~1685 cm⁻¹). The presence of the aromatic ring is confirmed by the C=C stretching vibrations. The strong C-O stretching bands further corroborate the presence of the ester and ether functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)

Electron ionization is a hard ionization technique that leads to significant fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

Workflow for EI-MS Analysis:

Caption: Simplified workflow of an Electron Ionization Mass Spectrometer.

Mass Spectral Data and Fragmentation Analysis

Expected Key Fragments in the EI-Mass Spectrum:

| m/z | Proposed Fragment |

| 238 | [M]⁺ (Molecular Ion) |

| 196 | [M - C₂H₂O]⁺ |

| 181 | [M - C₂H₂O - CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation and Proposed Fragmentation Pathway:

The mass spectrum will show a molecular ion peak at m/z 238, confirming the molecular weight of the compound. A prominent fragmentation pathway is the loss of a ketene molecule (CH₂=C=O) from the acetate group, leading to a fragment at m/z 196. Subsequent loss of a methyl radical from this fragment would result in the base peak at m/z 181. The observation of a peak at m/z 43 corresponds to the acetyl cation.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra elucidate the precise arrangement of protons and carbons, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This in-depth guide serves as a valuable resource for researchers, enabling confident identification and characterization of this compound in their scientific endeavors.

References

Sources

A Senior Application Scientist's Perspective on Unveiling the Therapeutic Potential of a Novel Phenyl Acetate Derivative

An In-depth Technical Guide on the Biological Activity of 4-Acetyl-2,6-dimethoxyphenyl acetate

Introduction

This compound, a derivative of acetosyringone, is a small molecule whose biological activities remain largely unexplored.[1] Its chemical structure, characterized by a dimethoxy-substituted phenyl ring and an acetate group, suggests a potential for diverse biological interactions. The principle of structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the prediction of a molecule's biological profile based on its structural similarity to compounds with known activities. This guide proposes a comprehensive research framework to systematically investigate the biological potential of this compound, drawing parallels with structurally related compounds that have demonstrated significant biological effects, including herbicidal and anticancer properties.[2][3] This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for the initial exploration and characterization of this promising compound.

Synthesis and Characterization of this compound

The synthesis of this compound is a critical first step in its biological evaluation. A plausible and efficient synthetic route starts from the readily available precursor, 3′,5′-Dimethoxy-4′-hydroxyacetophenone (acetosyringone). The acetylation of the phenolic hydroxyl group of acetosyringone yields the target compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 3′,5′-Dimethoxy-4′-hydroxyacetophenone (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, for example, triethylamine (1.2 equivalents) or pyridine, to the solution to act as an acid scavenger.

-

Acetylation: Slowly add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the ester and ketone carbonyls.

Hypothesized Biological Activities and Screening Strategy

Based on the chemical structure of this compound and the biological activities of related compounds, we can hypothesize several potential areas of biological activity.

Hypothesis 1: Herbicidal Activity

The structural similarity to 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates, which have shown significant herbicidal activity, suggests that this compound could also possess phytotoxic properties.[2][4]

Hypothesis 2: Anticancer Activity

Methoxylated aromatic compounds, such as methoxylated cinnamic esters, have been reported to exhibit antiproliferative and antimetastatic effects on cancer cells.[3] The dimethoxy-substituted phenyl ring in this compound makes it a candidate for anticancer screening.

Hypothesis 3: Antimicrobial Activity

Phenolic compounds and their derivatives are well-known for their antimicrobial properties. Although the phenolic hydroxyl is acetylated in the target compound, it may still retain or have modified antimicrobial activity.

Screening Workflow

A tiered screening approach is proposed to efficiently evaluate these hypotheses.

Caption: A tiered approach for biological activity screening.

Experimental Protocols

Detailed protocols for the primary screening assays are provided below. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: Primary Herbicidal Activity Assay

This assay will evaluate the effect of this compound on the germination and root growth of model plant species.

-

Plant Species: Brassica napus (dicot) and Digitaria sanguinalis (monocot).[2]

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to final concentrations of 10, 50, and 100 mg/L in the growth medium.

-

Seed Germination Assay:

-

Place 20 seeds of each plant species on filter paper in separate petri dishes.

-

Add 5 mL of the respective test solution or control (growth medium with DMSO) to each petri dish.

-

Incubate the petri dishes in a growth chamber under controlled conditions (25°C, 16h light/8h dark cycle).

-

-

Data Collection: After 7 days, count the number of germinated seeds and measure the root length of the seedlings.

-

Controls:

-

Negative Control: Growth medium with the same concentration of DMSO used for the test compound.

-

Positive Control: A commercial herbicide (e.g., Glyphosate) at its effective concentration.

-

Protocol 2: Primary Anticancer Activity Assay (MTT Assay)

This colorimetric assay will assess the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Line: A549 (human lung carcinoma) is a common starting point for anticancer screening.[3]

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Controls:

-

Negative Control: Cells treated with vehicle (DMSO).

-

Positive Control: A known anticancer drug (e.g., Doxorubicin).

-

Protocol 3: Primary Antimicrobial Activity Assay (Broth Microdilution)

This assay will determine the minimum inhibitory concentration (MIC) of the compound against model bacterial and fungal strains.

-

Microbial Strains: Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (fungus).

-

Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Controls:

-

Negative Control: Broth medium with inoculum and vehicle (DMSO).

-

Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Data Analysis and Interpretation

The quantitative data from the screening assays should be tabulated for clear comparison.

Table 1: Hypothetical Herbicidal Activity Data

| Concentration (mg/L) | Brassica napus Root Growth Inhibition (%) | Digitaria sanguinalis Root Growth Inhibition (%) |

| 10 | 15.2 ± 2.1 | 25.8 ± 3.5 |

| 50 | 45.7 ± 4.3 | 68.1 ± 5.2 |

| 100 | 78.9 ± 6.8 | 95.3 ± 2.9 |

Table 2: Hypothetical Anticancer Activity Data

| Concentration (µM) | A549 Cell Viability (%) |

| 0.1 | 98.2 ± 3.1 |

| 1 | 85.4 ± 4.5 |

| 10 | 52.1 ± 5.8 |

| 50 | 21.7 ± 3.9 |

| 100 | 5.3 ± 1.2 |

A dose-dependent inhibition of root growth or cell viability would suggest that this compound possesses the hypothesized biological activity. Positive results would warrant progression to secondary screening and mechanism of action studies.

Potential Mechanism of Action: A Look into MAPK/ERK Pathway

Should this compound demonstrate significant anticancer activity, a plausible mechanism to investigate is its effect on key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.[3]

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Future Directions

Positive findings from the initial screening will open up several avenues for further research:

-

Lead Optimization: Chemical modification of the this compound structure to improve potency and selectivity.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models.

-

Target Identification: Elucidation of the specific molecular target(s) of the compound.

Conclusion

While the biological activity of this compound is not yet characterized, its chemical structure provides a strong rationale for investigating its potential as a novel herbicidal, anticancer, or antimicrobial agent. The systematic approach outlined in this guide, from synthesis and characterization to a tiered screening strategy and mechanistic studies, provides a robust framework for unveiling the therapeutic potential of this and other novel chemical entities. The successful execution of these studies will contribute valuable knowledge to the fields of drug discovery and agrochemical development.

References

-

PubChem. This compound. Available from: [Link]

-

Jiang, L., Wang, H., Wang, M., & Teng, X. (2010). Synthesis and Biological Activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 15(2), 1074-1081. Available from: [Link]

-

Jiang, L., Wang, H., Wang, M., & Teng, X. (2010). Synthesis and Biological Activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 15(2), 1074-1081. Available from: [Link]

-

SIELC Technologies. (2018). This compound. Available from: [Link]

-

Tzakou, O., & Fokialakis, N. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. Pharmaceuticals, 16(4), 589. Available from: [Link]

-

de Faria, F. M., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 26(11), 3326. Available from: [Link]

-

Chemical Technology Co.,LTD. 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate. Available from: [Link]

-

MDPI. (2023). Organic Compounds with Biological Activity. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic & Medicinal Chemistry, 47, 116377. Available from: [Link]

-

Uehara, T., et al. (2025). Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice. Archives of Toxicology, 99(2), 563-574. Available from: [Link]

-

MolPort. Compound 2,6-dimethoxy-4-({2-[(thiophen-2-yl)acetyl]hydrazinylidene}methyl)phenyl... Available from: [Link]

Sources

- 1. This compound | C12H14O5 | CID 3015410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Medicinal Chemistry Applications of 4-Acetyl-2,6-dimethoxyphenyl acetate

Foreword: A Molecule of Latent Promise

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds and the strategic modification of known bioactive compounds are cornerstones of drug discovery. This technical guide delves into the untapped potential of 4-Acetyl-2,6-dimethoxyphenyl acetate, a derivative of the naturally occurring phenolic compound, acetosyringone. While direct pharmacological data on this acetylated molecule remains nascent, its structural relationship to a parent compound with established biological activities presents a compelling case for its investigation as a prodrug and a lead for further chemical evolution. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for exploring the therapeutic applications of this intriguing acetophenone derivative. We will navigate the scientific rationale, potential mechanisms of action, and key experimental workflows pertinent to unlocking its medicinal value.

Section 1: The Strategic Rationale - Leveraging a Bioactive Precursor

The journey into the medicinal chemistry of this compound begins with its parent compound, acetosyringone (4'-hydroxy-3',5'-dimethoxyacetophenone). Acetophenones, a class of naturally occurring phenolic compounds, are well-documented for a wide array of pharmacological activities, including cytotoxic, antimicrobial, antimalarial, antioxidant, and antityrosinase effects[1][2]. Acetosyringone itself has been identified as possessing anti-inflammatory, analgesic, and antioxidant properties, laying a strong foundation for the therapeutic potential of its derivatives[1].

The primary strategic advantage of this compound lies in its potential to function as a prodrug of acetosyringone. The acetylation of a phenolic hydroxyl group is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of a drug[3][4][5]. This modification can improve oral bioavailability by increasing lipophilicity, which facilitates passage through the gastrointestinal tract and cell membranes. Once absorbed, the acetyl group is designed to be cleaved by endogenous esterases, releasing the active phenolic compound, acetosyringone, at the site of action.

Figure 1: The prodrug activation pathway of this compound to release the active acetosyringone.

Section 2: Potential Therapeutic Arenas

Based on the known biological activities of acetosyringone and the broader class of acetophenones, we can delineate several promising therapeutic areas for the investigation of this compound.

Anti-Inflammatory Applications

Inflammation is a complex biological response implicated in a myriad of diseases, from arthritis to neurodegenerative disorders. The anti-inflammatory potential of phenolic compounds is often attributed to their ability to modulate key signaling pathways. For instance, many plant-derived extracts and pure compounds exert their anti-inflammatory effects by modulating the PI3K/AKT signaling cascade in macrophages, which are pivotal cells in the inflammatory process[6]. Acetosyringone, as a phenolic compound, is a strong candidate for investigation in this context.

A plausible mechanism of action for acetosyringone involves the inhibition of pro-inflammatory mediators. This could occur through the downregulation of signaling pathways such as NF-κB and MAPKs, which are central to the expression of inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. mdpi.com [mdpi.com]

A Guide to 4-Acetyl-2,6-dimethoxyphenyl acetate: A Versatile Intermediate in Modern Organic Synthesis

Abstract

4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No. 28294-47-5) is a multifunctional acetophenone derivative that has emerged as a pivotal building block in synthetic chemistry.[1][2][3] Its unique substitution pattern, featuring a protected phenol and two reactive carbonyl groups (acetyl and ester), provides chemists with a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of its synthesis, key chemical transformations, and strategic applications in the development of pharmaceuticals and other high-value compounds. We provide detailed, field-tested protocols and mechanistic insights to empower researchers in leveraging this intermediate to its full potential.

Core Properties and Structural Characterization

This compound, also known as acetosyringone acetate, is a phenyl acetate derived from the formal condensation of the phenolic hydroxyl group of acetosyringone with acetic acid.[1] This structural modification—the acetylation of the parent phenol—is the cornerstone of its utility. The acetate group serves as a robust protecting group for the phenol, rendering it inert to conditions that target the acetyl moiety. This protection can be cleanly reversed, typically via hydrolysis, to unmask the phenol at a later synthetic stage, a feature often critical for the biological activity of the final product.

The compound's physical and chemical properties are summarized below. Researchers should always confirm the identity and purity of the intermediate using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry prior to use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28294-47-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₄O₅ | [1][2][3] |

| Molecular Weight | 238.24 g/mol | [1][2] |

| IUPAC Name | (4-acetyl-2,6-dimethoxyphenyl) acetate | [1] |

| Synonyms | Acetosyringone acetate, 4'-Acetoxy-3',5'-dimethoxyacetophenone | [1][4][5] |

| Appearance | Typically a crystalline solid | [6] |

| LogP | 1.54 | [4] |

Synthesis and Strategic Rationale

The most direct and common synthesis of the title compound is the acetylation of 3',5'-Dimethoxy-4'-hydroxyacetophenone (acetosyringone), a readily available natural product derivative.[2]

Workflow: Synthesis of the Intermediate

Caption: General workflow for the synthesis of the title intermediate.

Detailed Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory procedure for the O-acetylation of a phenol.

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3',5'-Dimethoxy-4'-hydroxyacetophenone in 5-10 volumes of anhydrous pyridine or dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Reaction: Slowly add 1.1 to 1.5 equivalents of acetic anhydride (or acetyl chloride) dropwise to the stirred solution.

-

Causality Note: The slight excess of the acetylating agent ensures the complete conversion of the starting material. The reaction is performed at 0 °C initially to control the exothermic reaction, especially if using the more reactive acetyl chloride.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed.

-

Workup: Quench the reaction by slowly adding cold water or saturated sodium bicarbonate solution. If dichloromethane was used as the solvent, transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Key Transformations and Mechanistic Insights

The synthetic power of this compound lies in the selective manipulation of its functional groups.

A. α-Halogenation of the Acetyl Group

One of the most valuable transformations is the selective bromination at the α-carbon of the acetyl group.[7] This reaction yields 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-bromoethanone, a potent electrophile and a key precursor for many heterocyclic compounds.[8]

Caption: Acid-catalyzed α-bromination of the acetyl group.[9]

Mechanism Insight: Under acidic conditions (typically acetic acid), the ketone's carbonyl oxygen is protonated, which facilitates tautomerization to the enol form.[9] This electron-rich enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition. Subsequent deprotonation yields the α-bromoketone. This product is a crucial intermediate for synthesizing pharmaceuticals like non-steroidal anti-inflammatory drugs and other bioactive heterocycles.[9]

Detailed Protocol 2: α-Bromination of this compound

-

Setup: Dissolve 1.0 equivalent of this compound in glacial acetic acid in a flask protected from light.

-

Bromination: While stirring, add a solution of 1.0-1.05 equivalents of molecular bromine (Br₂) in acetic acid dropwise. Maintain the temperature below 30 °C.

-

Causality Note: Using a minimal excess of bromine and controlling the temperature prevents potential side reactions, such as di-bromination or aromatic ring bromination. The reaction is light-sensitive.

-

-

Reaction Completion: Stir at room temperature for 1-3 hours. The disappearance of the bromine color is a strong indicator of reaction progression. Monitor to completion with TLC.

-

Isolation: Pour the reaction mixture into a large volume of ice-cold water. The solid α-bromoketone product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid and HBr, and dry. Recrystallization from ethanol typically yields the pure product, 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-bromoethanone.[8]

B. Claisen-Schmidt Condensation for Chalcone Synthesis

The acetyl group can undergo base-catalyzed condensation with aromatic aldehydes to form chalcones. These enone structures are precursors to a vast array of flavonoids, which are known for their significant biological activities, including antioxidant and anticancer properties.[10][11][12][13]

C. Hydrolysis (De-protection) of the Acetate Ester

The final step in many synthetic routes involving this intermediate is the hydrolysis of the phenyl acetate to reveal the free phenolic hydroxyl group. This is readily achieved under either acidic or basic conditions. The resulting phenol is often essential for antioxidant activity or for acting as a hydrogen bond donor in interactions with biological targets.[14]

Application in a Multi-Step Synthetic Workflow

The true value of this compound is demonstrated in its integration into complex synthetic pathways. The following workflow illustrates its use in preparing a hypothetical substituted aminothiazole, a common scaffold in medicinal chemistry.

Caption: Workflow for synthesizing a bioactive thiazole.

Strategic Analysis:

-

Activation: The starting material is first activated via α-bromination (Protocol 2) to create a reactive electrophilic site.

-

Ring Formation: The resulting α-bromoketone undergoes a classic Hantzsch thiazole synthesis with a nucleophilic thiourea derivative. This step efficiently constructs the core heterocyclic ring system.

-

Deprotection: Finally, the acetate protecting group is removed via hydrolysis to yield the target molecule, which now possesses a free phenol. This phenolic group can be critical for modulating properties like solubility, antioxidant capacity, or receptor binding.[11][14]

Safety and Handling

This compound is classified as harmful if swallowed.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its key features—a protected phenol for latent functionality and a reactive acetyl group for elaboration—provide a reliable and versatile entry point into the synthesis of diverse and complex molecules. From antioxidant chalcones to heterocyclic pharmacophores, its applications are broad and impactful.[11][14][15] The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to incorporate this valuable intermediate into their synthetic programs.

References

-

I. Gulcin, et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. PubMed. Available at: [Link]

-

National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 3015410. Available at: [Link]

-

M. W. Islam, R. Akter, et al. (2024). Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives. Chemistry Africa. Available at: [Link]

-

R. B. Nawale, et al. (2024). Efficient synthesis, dual anti-tubercular and antioxidant activity of triazole-acetophenone derivatives: enhanced efficacy via esterification and quantum mechanical validation of CYP121 binding. RSC Publishing. Available at: [Link]

-

Molbase (n.d.). (4-acetyl-2,6-dimethoxyphenyl) acetate. Available at: [Link]

-

MySkinRecipes (n.d.). 2',4'-Dihydroxy-3'-methoxyacetophenone. Available at: [Link]

-

SIELC Technologies (2018). This compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). 4-Acetyl-2-methoxyphenyl acetate. PubChem Compound Summary for CID 521535. Available at: [Link]

-

N. El Baya, et al. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. Available at: [Link]

-

V. K. Patel, et al. (2022). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. ResearchGate. Available at: [Link]

-

Angene (n.d.). 4-Acetylphenyl Acetate: A Key Intermediate for Pharmaceutical Synthesis. Available at: [Link]

-

PrepChem.com (n.d.). Synthesis of 4-acetyl-2',4'-dimethoxy-2-nitrobiphenyl. Available at: [Link]

-